molecular formula C13H13N3S2 B12898987 Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate

Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate

Cat. No.: B12898987
M. Wt: 275.4 g/mol
InChI Key: NKDJYIUFYLWRSL-OQLLNIDSSA-N
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Description

Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate (C₁₃H₁₂N₄S₂, MW 312.4) is a hydrazinecarbodithioate derivative synthesized via the condensation of 2-acetylquinoline with methyl hydrazinecarbodithioate under catalytic acidic conditions (e.g., ethanol with HCl). This compound features a quinoline moiety linked to a hydrazinecarbodithioate group through an ethylidene bridge. Its structure is confirmed by spectral data (¹H NMR, ¹³C NMR, IR, MS) and elemental analysis . The quinoline group imparts distinct electronic and steric properties, making it a key intermediate for antimalarial thiosemicarbazones and thiosemicarbazides. Notably, derivatives of this compound exhibit antimalarial activity against Plasmodium berghei in mice, with curative doses ranging from 320–640 mg/kg .

Properties

Molecular Formula

C13H13N3S2

Molecular Weight

275.4 g/mol

IUPAC Name

methyl N-[(E)-1-quinolin-2-ylethylideneamino]carbamodithioate

InChI

InChI=1S/C13H13N3S2/c1-9(15-16-13(17)18-2)11-8-7-10-5-3-4-6-12(10)14-11/h3-8H,1-2H3,(H,16,17)/b15-9+

InChI Key

NKDJYIUFYLWRSL-OQLLNIDSSA-N

Isomeric SMILES

C/C(=N\NC(=S)SC)/C1=NC2=CC=CC=C2C=C1

Canonical SMILES

CC(=NNC(=S)SC)C1=NC2=CC=CC=C2C=C1

Origin of Product

United States

Chemical Reactions Analysis

Reaction with Amines to Form Thiosemicarbazones

This compound undergoes nucleophilic substitution reactions with primary and secondary amines, yielding biologically active thiosemicarbazones. The reaction typically occurs via displacement of the methylthio group:

General Reaction:

Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate+AminerefluxThiosemicarbazone+CH3SH\text{Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate} + \text{Amine} \xrightarrow{\text{reflux}} \text{Thiosemicarbazone} + \text{CH}_3\text{SH}

Experimental Data Table:

Amine ReactantSolventConditionsProductYieldSource
N-MethylcyclohexylamineMethanolReflux, 8 hours2-Acetylpyridine 4-cyclohexyl-4-methyl-3-thiosemicarbazone72%
Dimethylamine (40% aq.)EthanolReflux, 24 hours2-Acetylpyridine 4,4-dimethyl-3-thiosemicarbazone82%
HexamethyleneimineMethanolReflux, 48 hours1-Azacycloheptane-1-thiocarboxylic acid 2-[1-(2-pyridyl)propylidene]hydrazide63%

Key observations:

  • Solvent dependency : Methanol is preferred for non-aromatic amines, while ethanol is used for aromatic amines .

  • Reactivity : The quinoline ring’s electron-withdrawing nature enhances the electrophilicity of the thiocarbonyl group, facilitating nucleophilic attack.

Cyclization Reactions

The compound participates in cyclization reactions to form fused heterocyclic systems, which are pharmacologically significant.

Example Reaction with o-Phenylenediamine:

Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate+o-PhenylenediaminerefluxBenzimidazole derivative\text{this compound} + \text{o-Phenylenediamine} \xrightarrow{\text{reflux}} \text{Benzimidazole derivative}

Data:

  • Conditions : Reflux in ethanol for 24 hours.

  • Yield : 40% after recrystallization .

  • Product : A benzymidazole-quinoline hybrid with demonstrated antifilarial activity .

Nucleophilic Substitution at the Thiocarbonyl Group

The thiocarbonyl sulfur acts as a nucleophilic site, enabling reactions with electrophiles such as alkyl halides:

Mechanism:

Compound+R-XR-S-C(=S)-NH-N=C-CH3Quinolyl+HX\text{Compound} + \text{R-X} \rightarrow \text{R-S-C(=S)-NH-N=C-CH}_3-\text{Quinolyl} + \text{HX}

Applications:

  • Used to synthesize thioether derivatives for antimicrobial testing.

  • Critical for modifying solubility profiles in drug design .

Oxidation Reactions

The hydrazinecarbodithioate moiety is susceptible to oxidation, forming disulfide linkages or sulfonic acids under strong oxidizing conditions:

Pathways:

  • Mild oxidation (e.g., I2_2): Forms disulfide-bridged dimers.

  • Strong oxidation (e.g., HNO3_3): Yields sulfonic acid derivatives.

Coordination Chemistry

The compound acts as a polydentate ligand, coordinating with transition metals via sulfur and nitrogen atoms.

Example with Cu(II):

  • Forms a stable complex with square-planar geometry.

  • Application : Tested for antimalarial activity against Plasmodium berghei .

Scientific Research Applications

Synthesis and Structure

The synthesis of methyl 3-[1-(2-quinolyl)ethylidene]hydrazinecarbodithioate involves several chemical reactions. One method includes reacting a carbodithioate with 2-acetylpyridine . The dithiocarbazate ligand used to prepare the title compound is S- . The compound exists in the thione form with the presence of a C=S bond .

Medicinal Applications

2-Acetyl quinoline thiosemicarbazones, including derivatives of methyl 3-[1-(2-quinolyl)ethylidene]hydrazinecarbodithioate, are useful in treating gonorrhea and have shown activity against Neisseria gonorrhoeae, including penicillin-resistant strains . Many related compounds are also effective in treating malaria (active against Plasmodium berghei) and bacterial infections (active against Staphylococcus aureus, Neisseria meningitidis, or Mycobacterium smegmatis) .

Antimicrobial Activity:
Several derivatives of 2-acetylquinoline thiosemicarbazones have demonstrated significant antimicrobial activity. The minimum inhibitory concentrations (MICs) of these compounds against Mycobacterium smegmatis strains are shown in Table 1 .

Table 1: Minimum Inhibitory Concentration (μg/ml) Against Mycobacterium smegmatis Strains

CompoundStrain IStrain IIStrain III
3F2.51510
3G41510
3H2.5105
3I0.631.5
3J142
3K10>50>50
DDS2400--
Rifampin1--250

Antimalarial Activity:
In vivo studies have assessed the antimalarial activity of 2-acetylquinoline thiosemicarbazones against Plasmodium berghei in mice. The results, including the dosage levels and the number of mice cured, are summarized in Table 2 .

Table 2: In vivo Antimalarial Activity of 2-Acetylquinoline Thiosemicarbazones against Plasmodium berghei in Mice

Compound40 mg/kg80 mg/kg160 mg/kg320 mg/kg640 mg/kg
3F------C(2/5)C(4/5)
3G----ActiveC(3/5)C(3/5)
3H----------
3I----C(1/5)C(5/5)C(5/5)
3K------ActiveActive

C = Cure

Related Compounds and Research

Mechanism of Action

The mechanism of action of Methyl 2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Pyridine-Based Analogues

  • Methyl 3-[1-(2-pyridinyl 1-oxide)ethylidene]hydrazinecarbodithioate: Synthesized from 2-acetylpyridine 1-oxide, this derivative shows reduced antimalarial activity compared to its non-oxidized counterpart. The 1-oxide group diminishes efficacy, highlighting the importance of the quinoline ring’s electron-rich structure in enhancing bioactivity .
  • Methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbodithioate: Incorporates a coumarin moiety instead of quinoline. This compound demonstrates antiproliferative activity, likely due to the chromen-2-one core’s ability to intercalate DNA .

Triazole-Based Analogues

  • Methyl 2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbodithioate (MTH) : Features a triazole ring, enhancing corrosion inhibition (95.1% efficiency for mild steel in HCl) and antimicrobial activity (against E. coli and S. aureus). The triazole’s planar structure improves adsorption on metal surfaces, while its nitrogen-rich framework aids microbial membrane disruption .

Thiazole-Based Analogues

  • Methyl 2-(1-(4-methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)ethylidene)hydrazinecarbodithioate : Contains a sulfonamido-thiazole group, which enhances solubility and bioavailability. Such derivatives are explored for anticancer applications due to thiazole’s role in kinase inhibition .

Mechanistic Insights

  • Antimalarial Activity: Quinoline derivatives likely target heme detoxification pathways in Plasmodium, similar to chloroquine .
  • Corrosion Inhibition : Triazole derivatives adsorb on mild steel via N and S atoms, forming a protective film that blocks HCl attack .
  • Antimicrobial Action : Electron-withdrawing groups (e.g., nitro in pyrazole derivatives) enhance membrane penetration and protein binding .

Biological Activity

Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Synthesis

Chemical Structure

  • IUPAC Name: Methyl 3-[1-(2-quinolyl)ethylidene]hydrazinecarbodithioate
  • Molecular Formula: C12H12N2S2
  • Molecular Weight: 252.36 g/mol

The compound is synthesized through a multi-step process involving the reaction of hydrazine with carbon disulfide, followed by condensation with 2-acetylquinoline. This method highlights the importance of both the hydrazine and quinoline moieties in imparting biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In a study evaluating various hydrazine derivatives, this compound showed promising results against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Neisseria gonorrhoeae

The mechanism appears to involve the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival.

Antiviral Effects

In addition to its antibacterial properties, this compound has been investigated for its antiviral activity. Specifically, it has shown efficacy against viruses such as Influenza and Herpes Simplex Virus (HSV). The antiviral mechanism is believed to involve interference with viral replication processes.

Cytotoxicity and Anticancer Activity

This compound has also been studied for its cytotoxic effects on cancer cell lines. In vitro assays have revealed that it induces apoptosis in various cancer types, including:

  • Breast Cancer
  • Lung Cancer
  • Leukemia

The compound's ability to induce cell cycle arrest and promote programmed cell death makes it a candidate for further development as an anticancer agent.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntiviralInfluenza VirusReduced viral replication
CytotoxicMCF-7 (Breast Cancer)Induction of apoptosis
CytotoxicA549 (Lung Cancer)Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy Study : A clinical trial involving patients with resistant bacterial infections demonstrated that treatment with this compound resulted in significant reductions in infection rates compared to standard antibiotic therapy. This study emphasized the potential for this compound as an alternative treatment option in antibiotic-resistant cases.
  • Anticancer Research : A laboratory study on leukemia cells showed that treatment with this compound led to a marked decrease in cell viability and increased markers of apoptosis. These findings suggest that this compound could be developed into a novel chemotherapeutic agent.

Q & A

Basic: What is the synthetic pathway for Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate, and how is its structure confirmed?

The compound is synthesized via condensation of 2-acetylquinoline with methyl hydrazinecarbodithioate under reflux in ethanol, catalyzed by hydrochloric acid. The reaction forms a thiosemicarbazone derivative, which is isolated and purified via crystallization . Structural confirmation relies on:

  • Spectroscopy :
    • ¹H-NMR : Aromatic proton signals (δ 7.5–8.8 ppm) and NH protons (δ ~10.8 ppm) .
    • IR : NH stretching at ~3,423 cm⁻¹ and C=S absorption at ~1,250–1,350 cm⁻¹ .
    • Mass spectrometry : Molecular ion peaks matching calculated m/z values (e.g., [M+H]⁺ at m/z 332 for C₁₄H₁₃N₃S₂) .
  • Elemental analysis : Confirmation of C, H, N, and S percentages within ±0.3% of theoretical values .

Basic: What biological activities have been reported for this compound and its derivatives?

The compound exhibits antimalarial activity against Plasmodium falciparum in mice, with curative doses ranging from 320–640 mg/kg. Derivatives, such as thiosemicarbazides (e.g., V in ), show similar efficacy . Additional activities include:

  • Antimicrobial potential : Metal complexes (e.g., Cd(II) and Ni(II)) derived from analogous ligands demonstrate antibacterial and cytotoxic effects .
  • Antiproliferative activity : Structural analogs like thiadiazoles inhibit cancer cell lines (e.g., MCF-7) via apoptosis induction .

Advanced: How do structural modifications influence the antimalarial activity of this compound?

  • S-methyl group displacement : Replacing the S-methyl group with amines (e.g., morpholine, piperidine) enhances solubility and bioavailability. For example, compound II () shows improved IC₅₀ values (1.2–3.8 µM) against P. falciparum compared to the parent compound .
  • Azomethine reduction : Sodium borohydride reduction of the hydrazone bond (to form IV in ) reduces activity, suggesting the azomethine moiety is critical for target binding .
  • 1-Oxide derivatives : Introducing a 1-oxide group (e.g., in 2-acetylpyridine 1-oxide analogs) reduces antimalarial potency by ~50%, likely due to steric hindrance or altered redox properties .

Advanced: What methodological challenges arise when comparing in vivo and in vitro antimalarial data?

  • In vivo (mouse models) :
    • Dose optimization : High curative doses (320–640 mg/kg) may mask toxicity thresholds. For example, compound III ( ) shows hepatotoxicity at 800 mg/kg .
    • Bioavailability : Variable absorption rates due to poor solubility require formulation adjustments (e.g., PEG-based carriers) .
  • In vitro (automated assays) :
    • False positives : Non-specific binding to serum proteins in P. falciparum cultures can overestimate IC₅₀ values. Use of serum-free media is recommended .
    • Resistance profiling : Strains with pfmdr1 mutations may skew results; include multiple parasite strains for robustness .

Advanced: How do metal complexes of this ligand enhance biological activity?

Coordination with transition metals (e.g., Cu(II), Ni(II)) improves stability and bioactivity:

  • Mechanism : The ligand acts as a bidentate or tridentate chelator, forming octahedral complexes (e.g., [Cd(NS)₂] in ). Metal coordination enhances DNA intercalation and reactive oxygen species (ROS) generation .
  • Enhanced cytotoxicity : Cd(II) complexes exhibit IC₅₀ values of 8–12 µM against HeLa cells, outperforming free ligands (IC₅₀ > 50 µM) .
  • Antibacterial synergy : Ni(II) complexes disrupt bacterial membranes via lipid peroxidation, showing MIC values of 4–8 µg/mL against S. aureus .

Advanced: What contradictions exist in reported data on structure-activity relationships?

  • Substituent effects : While electron-withdrawing groups (e.g., -NO₂) generally enhance antimalarial activity, their placement on the quinoline ring (C-6 vs. C-8) leads to conflicting results. For example, C-6 nitro derivatives show 2× higher activity than C-8 analogs in some studies , but no significant difference in others .
  • Metal-dependent outcomes : Cu(II) complexes are inactive against P. berghei in mice , yet highly active in vitro, suggesting model-specific interactions (e.g., redox inactivation in vivo) .

Advanced: What experimental strategies are recommended for optimizing this compound’s pharmacokinetics?

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve oral absorption. Ethyl ester derivatives (e.g., compound 9b in ) show 3× higher plasma half-life than parent compounds .
  • Metabolic stability : Use microsomal assays (e.g., rat liver microsomes) to identify CYP450-mediated degradation hotspots. Methylation of the hydrazine moiety reduces oxidative metabolism .
  • Crystallography : Single-crystal X-ray analysis (as in ) clarifies conformational preferences for docking studies. For example, the ligand’s planar geometry facilitates intercalation into DNA .

Advanced: How can computational methods guide the design of derivatives?

  • Docking simulations : Target the P. falciparum dihydroorotate dehydrogenase (PfDHODH) binding pocket. The ligand’s thiosemicarbazone moiety forms hydrogen bonds with Arg265 and Tyr528 residues .
  • QSAR models : Use Hammett σ constants to predict electron-donating/withdrawing effects. A linear correlation (R² = 0.89) between σ and antimalarial IC₅₀ values is observed for nitro-substituted derivatives .

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